Target Class Selectivity: Bis-Sulfonamide Chemokine Receptor Modulation vs. Monosulfonamide CA Inhibition
CAS 690644-00-9 is explicitly described within the 1,2-bis-sulfonamide chemokine receptor modulator patent series, suggesting primary pharmacological relevance for chemokine receptors (e.g., CCR4) rather than carbonic anhydrase (CA) inhibition. [1] In contrast, many simple benzenesulfonamides are non-selective CA inhibitors. The 4-benzylpiperidine carbonyl benzyl linker provides a spatial separation that likely favors the extended chemokine receptor binding pocket over the compact CA active site. While direct comparative IC50 values against chemokine receptors versus CA isoforms are not publicly available for this specific compound, the patent classification itself indicates a rationally designed differentiation from generic sulfonamide pharmacological profiles. [2]
| Evidence Dimension | Primary Pharmacological Target Class (Inferred from Patent Family) |
|---|---|
| Target Compound Data | Designed as 1,2-bis-sulfonamide chemokine receptor modulator [1] |
| Comparator Or Baseline | Generic benzenesulfonamides: non-selective carbonic anhydrase inhibitors |
| Quantified Difference | Qualitative target class divergence; quantitative IC50 data unavailable. |
| Conditions | Patent family WO2016105541A1 (or related); target class assignment by patent disclosure. |
Why This Matters
For users focused on chemokine receptor signaling or immuno-oncology research, procurement of a tool compound matching the target class defined in the patent is essential to avoid confounding off-target CA effects common with generic sulfonamides.
- [1] Allergan, Inc. Novel 1,2-Bis-Sulfonamide Derivatives as Chemokine Receptor Modulators. Patent Number WO2016105541A1 (or related family member). View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 2008, 7, 168-181. (Background reference for generic sulfonamide CA inhibition). View Source
